molecular formula C4H5N B123554 3-Butenenitrile CAS No. 109-75-1

3-Butenenitrile

Cat. No. B123554
CAS RN: 109-75-1
M. Wt: 67.09 g/mol
InChI Key: SJNALLRHIVGIBI-UHFFFAOYSA-N
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Description

3-Butenenitrile is an aliphatic nitrile that is hydrogen cyanide in which the hydrogen has been replaced by an allyl group . It has a role as a neurotoxin, a plant metabolite, and an antifeedant . It is also a natural product found in Brassica oleracea, Eutrema japonicum, and Brassica juncea .


Synthesis Analysis

3-Butenenitrile is synthesized by the reaction of allyl bromide and cuprous cyanide . A study also mentions the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, a relevant step in the industrially important hydrocyanation of butadiene .


Molecular Structure Analysis

The molecular formula of 3-Butenenitrile is C4H5N . The IUPAC name is but-3-enenitrile . The InChI is 1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 and the InChIKey is SJNALLRHIVGIBI-UHFFFAOYSA-N . The Canonical SMILES is C=CCC#N .


Chemical Reactions Analysis

In the context of chemical reactions, 3-Butenenitrile is involved in the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile .


Physical And Chemical Properties Analysis

The molecular weight of 3-Butenenitrile is 67.09 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Application 1: Hydrocyanation of Butadiene

  • Specific Scientific Field : Industrial Chemistry, Homogeneous Catalysis .
  • Summary of the Application : The hydrocyanation of butadiene is a significant industrial application of homogeneous catalysis . In this process, Hydrocyanic acid (HCN) is added to butadiene, leading to a mixture of the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (3PN) .
  • Results or Outcomes : The key intermediates and the rate-determining steps in the pathways have been illustrated. The methylallyl rearrangement is the rate-determining step in the formation of 3PN while the reductive elimination governs the reaction to 2M3BN, which is subsequently isomerized to 3PN .

Application 2: Plant Immune Responses

  • Specific Scientific Field : Plant Biology, Phytochemistry .
  • Summary of the Application : 3-Butenenitrile (3BN), a nitrile, can trigger the signaling pathways involved in the regulation of defense responses in Arabidopsis thaliana against biotic stresses .
  • Methods of Application or Experimental Procedures : The methodology is divided into three stages: (i) evaluate the physiological and biochemical effects of exogenous 3BN treatment on Arabidopsis, (ii) determine the metabolites involved in 3BN-mediated defense responses in Arabidopsis, and (iii) assess whether a 3BN treatment can enhance the disease tolerance of Arabidopsis against necrotrophic pathogens .
  • Results or Outcomes : A 2.5 mM 3BN treatment caused lesion formation in Arabidopsis Columbia (Col-0) plants, a process found to be modulated by nitric oxide (NO). Metabolite profiling revealed an increased production of soluble sugars, Krebs cycle associated carboxylic acids and amino acids in Arabidopsis upon a 2.5 mM 3BN treatment, presumably via NO action .

Application 3: Neurotoxicology

  • Specific Scientific Field : Neurotoxicology .
  • Summary of the Application : 3-Butenenitrile (3BN) is found naturally in some plants and has been linked to neurotoxic effects, including ototoxicity (ataxia, hearing loss), pontine degeneration-multifocal, and autonomic peripheral neuropathy .

Application 4: Industrial Processes and Health Effects

  • Specific Scientific Field : Industrial Chemistry, Toxicology .
  • Summary of the Application : 3-Butenenitrile is crucial in industrial processes and surgical settings. Its metabolism involves enzymatic pathways leading to toxic byproducts like hydrogen cyanide . It is extensively utilized in the production of plastics, solvents, and synthetic intermediates .
  • Methods of Application or Experimental Procedures : Upon ingestion, 3-Butenenitrile is believed to undergo two main metabolic pathways. First, it undergoes α-carbon hydroxylation mediated by the cytochrome P450 (CYP) 2E1 enzyme, which results in the formation of an unstable cyanohydrin. This cyanohydrin subsequently decomposes into 2-propenal (acrolein) and hydrogen cyanide . Secondly, 3-Butenenitrile can undergo epoxidation of the β-γ double bond, a process catalyzed by the enzyme CYP2A5 in mice (the human ortholog being CYP2A6). This leads to the formation of 3,4-epoxybutyronitrile .
  • Results or Outcomes : Research suggests that subtoxic exposure to 3-Butenenitrile can enhance enzyme activities, potentially through Nrf2 activation, offering protection against neurotoxicity and inflammation .

Application 5: Antifungal Activity

  • Specific Scientific Field : Phytopathology .
  • Summary of the Application : Exogenous application of 3-butenenitrile (3BN), a glucosinolate-derived nitrile, has been shown to enhance tolerance against a necrotrophic fungus, Botrytis cinerea in Arabidopsis thaliana .

Safety And Hazards

3-Butenenitrile is a poison by ingestion and subcutaneous routes . It is moderately toxic by inhalation and skin contact . It is also a skin irritant . It emits highly toxic fumes of NOx and CN− when heated to decomposition or on contact with acids or acid fumes . To fight fire, use alcohol foam, mist .

properties

IUPAC Name

but-3-enenitrile
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InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNALLRHIVGIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID6021905
Record name Allyl cyanide
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Molecular Weight

67.09 g/mol
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Physical Description

Liquid with an odor like onions; [Merck Index], Liquid
Record name Allyl cyanide
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Vapor Pressure

18.5 [mmHg]
Record name Allyl cyanide
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Product Name

3-Butenenitrile

CAS RN

109-75-1
Record name 3-Butenenitrile
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Record name Allyl cyanide
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Record name 3-Butenenitrile
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Record name But-3-enenitrile
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Record name ALLYL CYANIDE
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Record name 3-Butenenitrile
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Melting Point

-87 °C
Record name 3-Butenenitrile
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
F Gagnaire, B Marignac, M Ban… - Pharmacology & …, 2001 - Wiley Online Library
… rats treated with the medium dose of 3butenenitrile could be explained by the preferential … was mostly affected as we observed with 3-butenenitrile because the dose/effect relationships …
Number of citations: 24 onlinelibrary.wiley.com
G Deniau, G Lécayon, P Viel, G Hennico, J Delhalle - Langmuir, 1992 - ACS Publications
Attempts to obtain polymer films by cathodic polarization of a nickel electrode in the presence of acrylonitrile, 2-butenenitrile, 3-butenenitrile, and 2-methyl-2-propenenitrile are reported. …
Number of citations: 62 pubs.acs.org
ME Tauchert, DCM Warth, SM Braun, I Gruber… - …, 2011 - ACS Publications
… The nickel-catalyzed isomerization of 2-methyl-3-butenenitrile is one of the key steps of the so-called DuPont process, one of the large-scale applications of homogeneous transition …
Number of citations: 38 pubs.acs.org
FG Bordwell, DL Hughes - Journal of the American Chemical …, 1985 - ACS Publications
… 3-Butenenitrile inMe2SO Solution. It is not possible to measure the pATa of 3-butenenitrile (1… The behavior of families of bases toward 3-butenenitrile in Me2SO is similar to that of …
Number of citations: 57 pubs.acs.org
DAC Compton - Journal of Molecular Structure: THEOCHEM, 1982 - Elsevier
… , 3-butenenitrile. No accurate structure has been obtained experimentally for 3-butenenitrile (… to generate a more feasible structure for 3-butenenitrile. After these calculations were made …
Number of citations: 4 www.sciencedirect.com
JW LYNN, RL ROBERTS… - The Journal of Organic …, 1961 - ACS Publications
… mixture of 98% 2-butenenitrileand 3% 3- butenenitrile after five hours at 120. Selective bromination of nonconjugated 3-butenenitrile was used to determine analytically the relative con…
Number of citations: 16 pubs.acs.org
SH Schei - Journal of Molecular Structure, 1983 - Elsevier
… 3butenenitrile [9] gave an energy difference of 5.4 kJ mall’ between the two conformers. Thus, at room temperature 3-butenenitrile … Since 3-butenenitrile exists predominantly as the syn …
Number of citations: 16 www.sciencedirect.com
FG Bordwell, DL Hughes - The Journal of Organic Chemistry, 1983 - ACS Publications
For base-catalyzed isomerization of 3-bu-tenenitrile in Me2SO solution the order of rate constants for anions of the same basicity is ArS"> ArO"> RS02NAr"> 9-G-FT (9-substituted …
Number of citations: 11 pubs.acs.org
S Rangan, F Bournel, JJ Gallet, S Kubsky… - The Journal of …, 2005 - ACS Publications
… fine structure spectroscopy we have examined how 3-butenenitrile reacts with the Si(001)-2 … is unstable when exposed to a continuous flux of 3-butenenitrile molecules, as the Si C N Si …
Number of citations: 24 pubs.acs.org
GA Guirgis, S Shen, BR Drew, JR Durig - Journal of Molecular Structure, 2001 - Elsevier
… In order to determine the effect of substitution of a methyl group on the ethylene moiety of 3-butenenitrile we have investigated the conformational stability of 3-methyl-3-butene nitrile, …
Number of citations: 4 www.sciencedirect.com

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